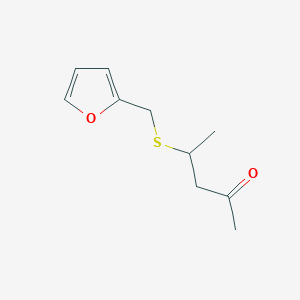

4-Furfurylthio-2-pentanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Furfurylthio-2-pentanone can be approached through various chemical pathways. One such pathway includes the use of furfural as a precursor, which can be transformed into furfuryl alcohol and subsequently into the desired compound through a series of reactions involving hydrogenation and functional group transformations. Techniques such as the Achmatowicz rearrangement have been explored for synthesizing structurally related compounds from furfural, demonstrating the versatility of furfural as a starting material in synthetic organic chemistry (Simeonov, Ravutsov, & Mihovilovic, 2019).

Molecular Structure Analysis

The molecular structure of this compound, like its furfural-based counterparts, is characterized by the presence of furan rings and functional groups that significantly influence its chemical behavior and physical properties. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of similar furanic compounds, providing insights into their stability and reactivity (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Chemical Reactions and Properties

Furfural derivatives, including this compound, undergo various chemical reactions that are pivotal in their synthesis and applications. These reactions include hydrogenation, furan ring-opening, and the formation of carbon-carbon bonds through aldol condensation. The catalytic conversion of furfural to valuable diols and other chemicals showcases the diverse reactivity of these compounds under different catalytic conditions (Xu et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are crucial for its application in flavor and fragrance formulations, where volatility and solubility play significant roles. Studies on related furfural derivatives provide a basis for understanding the physicochemical characteristics of these compounds (Kerscher & Grosch, 1998).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to carbonyl groups, and susceptibility to oxidation, are key to its utility in synthetic chemistry and applications in flavor and fragrance industries. The interaction of furfural derivatives with catalysts and reagents highlights the importance of understanding these chemical properties for the development of new synthetic methodologies and products (Nakagawa, Tamura, & Tomishige, 2013).

Applications De Recherche Scientifique

Synthèse de la biomasse

“4-Furfurylthio-2-pentanone” joue un rôle crucial dans le domaine de la synthèse de la biomasse . Il est utilisé dans la conversion du furfural en 1,2-pentanediol et en 1,5-pentanediol . Ce processus implique une procédure d'hydrogénation/clivage C-O catalysée par un métal . La production de ces diols à partir de composés dérivés de la biomasse comme le furfural, l'alcool furfurylique ou l'alcool tétrahydrofurfurylique présente un grand intérêt car elle réduit la dépendance aux ressources non renouvelables .

Nanocatalyse

Ce composé est également important en nanocatalyse . Dans une étude, des nanoparticules de ruthénium colloïdales stabilisées par de la polyvinylpyrrolidone modifiées in situ avec différents composés organiques ont été capables de produire du 1,2-pentanediol directement à partir du furfural . Ce processus a été réalisé à 125 °C sous une pression de 20 bars de H2 .

Synthèse des polymères

Le 1,2-pentanediol et le 1,5-pentanediol, qui peuvent être produits à partir du furfural en utilisant “this compound”, sont utilisés comme monomères pour la synthèse des polymères . Ces polymères comprennent des polyesters, des polyuréthanes et des polyamides .

Carburants potentiels

Les diols produits en utilisant “this compound” peuvent également être utilisés comme carburants potentiels

Safety and Hazards

Mécanisme D'action

Target of Action

4-Furfurylthio-2-pentanone, also known as 4-[(2-Furanylmethyl)thio]-2-pentanone, is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. The compound interacts with these receptors to produce a meaty aroma .

Pharmacokinetics

As a flavouring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa), indicating no safety concern at current levels of intake .

Result of Action

The primary result of this compound’s action is the perception of a meaty aroma when it is included in food products . This can enhance the sensory experience of consuming these products, making them more appealing to consumers.

Propriétés

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNKNKANRUMCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870148 | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; meaty aroma | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol) | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.088-1.096 | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

180031-78-1 | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180031-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Furfurylthio-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FURFURYLTHIO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)